Product packaging for L-Isocitric acid(Cat. No.:CAS No. 20226-99-7)

L-Isocitric acid

Cat. No.: B1593025
CAS No.: 20226-99-7
M. Wt: 230.21 g/mol
InChI Key: IVLPTBJBFVJENN-LEJBHHMKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-Isocitric Acid is a crucial metabolic intermediate in the Tricarboxylic Acid (TCA) cycle, where it is synthesized from citrate by the enzyme aconitase . It is a chiral molecule and a structural isomer of citric acid, found naturally in various fruits and berries . This compound serves as a fundamental substrate for the enzyme isocitrate dehydrogenase (IDH), which catalyzes its oxidative decarboxylation to yield α-ketoglutarate (α-KG), CO₂, and NAD(P)H . This reaction is a critical regulatory step in cellular energy production and biosynthetic processes. Research Applications & Value: - Metabolic & Cancer Research: this compound is essential for studying cellular metabolism, particularly the TCA cycle. Its role is pivotal in investigations of isocitrate dehydrogenases (IDH1/2), which are frequently mutated in cancers like acute myeloid leukemia (AML) and gliomas . Mutant IDH produces the oncometabolite D-2-hydroxyglutarate (D-2HG), making this pathway a significant target for therapeutic research . - Biochemical & Enzymatic Studies: Researchers utilize this compound in cell culture and enzymatic assays to explore the mechanics of the citric acid cycle, mitochondrial function, and metabolic reprogramming . - Food Science & Authenticity: It is used as a marker to detect adulteration in fruit juices, as the ratio of citric acid to D-isocitric acid is a recognized indicator of authenticity . - Biotechnology & Fermentation: Studies, particularly with the yeast Yarrowia lipolytica , focus on the microbial production of isocitric acid from various carbon sources, highlighting its potential as a raw material for synthesizing valuable chemicals . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7KO7 B1593025 L-Isocitric acid CAS No. 20226-99-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(2S,3R)-2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPTBJBFVJENN-LEJBHHMKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C(=O)O)O)C(=O)[O-])C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174075
Record name L-Isocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20226-99-7
Record name L-Isocitric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020226997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Isocitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Enzymatic Transformations of L Isocitric Acid

The Tricarboxylic Acid (TCA) Cycle and Isocitrate Metabolism

The TCA cycle, also known as the Krebs cycle, is a central metabolic hub in aerobic organisms, responsible for the oxidation of acetyl-CoA to generate energy in the form of ATP and reducing equivalents (NADH and FADH₂). ontosight.aipressbooks.pub L-Isocitric acid plays a pivotal role in this cycle, undergoing a series of enzymatic reactions that are critical for the cycle's progression.

Aconitase-Catalyzed Isomerization of Citrate (B86180) to Isocitrate

The entry of L-isocitrate into the TCA cycle begins with the isomerization of citrate, a tertiary alcohol that is not easily oxidized. pressbooks.pub This reaction is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3), which facilitates the stereospecific conversion of citrate to isocitrate via a cis-aconitate intermediate. wikipedia.orgnih.gov This isomerization transforms the tertiary alcohol group of citrate into a more readily oxidizable secondary alcohol group in isocitrate. pressbooks.pub

The reaction mechanism involves a dehydration-hydration process. wikipedia.org Catalytic residues within the enzyme, such as His-101 and Ser-642, are key to this transformation. wikipedia.orgproteopedia.org His-101 protonates the hydroxyl group on the C3 carbon of citrate, allowing it to leave as a water molecule, while Ser-642 abstracts a proton from the C2 carbon, forming a double bond and creating the cis-aconitate intermediate. wikipedia.org Aconitase contains an iron-sulfur cluster, [4Fe-4S]²⁺ in its active state, which is unusual in that it directly interacts with the enzyme's substrate rather than acting as an electron carrier. wikipedia.orgrcsb.org The substrate binds to a labile iron ion within this cluster. wikipedia.org

A notable feature of this isomerization is a "flip" of the cis-aconitate intermediate. wikipedia.org It is debated whether the intermediate is released and then re-binds in a different orientation or if it remains bound to the enzyme during this reorientation. wikipedia.org This flip is crucial for ensuring the correct stereochemistry, (2R,3S), of the final L-isocitrate product. wikipedia.org

Cells possess two isoforms of aconitase: a mitochondrial form (ACO2) and a cytosolic form (ACO1). nih.govmdpi.com While mitochondrial aconitase is a key enzyme in the TCA cycle, the cytosolic form is involved in other metabolic processes, including iron homeostasis. nih.govgithub.io

Oxidative Decarboxylation of Isocitrate by Isocitrate Dehydrogenases

In humans, there are three isoforms of IDH, which differ in their coenzyme specificity and subcellular localization. wikipedia.orgnih.gov

NAD+-Dependent Isocitrate Dehydrogenase (IDH3) in Mitochondrial Respiration

IDH3 is a key enzyme in the mitochondrial matrix and the primary isocitrate dehydrogenase involved in the TCA cycle. wikipedia.orgnih.gov It exclusively uses NAD⁺ as its electron acceptor, producing NADH. wikipedia.orgmybiosource.com The reaction it catalyzes is a major control point of the cycle and is essentially irreversible. bmrservice.comreactome.org

IDH3 is a heterooctameric enzyme, composed of α, β, and γ subunits in a 2:1:1 ratio. reactome.orgguidetopharmacology.org Its activity is allosterically regulated; it is activated by ADP and Ca²⁺ and inhibited by ATP and NADH. bmrservice.comreactome.orgnih.gov This regulation ensures that the rate of the TCA cycle is matched to the cell's energy demands.

NADP+-Dependent Isocitrate Dehydrogenases (IDH1, IDH2) in Cytosolic and Peroxisomal Compartments

IDH1 and IDH2 are NADP⁺-dependent enzymes that catalyze the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. nih.govnih.gov These isoforms are homodimers and are structurally distinct from IDH3. wikipedia.orgccga.io

IDH1 is found in the cytoplasm and peroxisomes. wikipedia.orgnih.gov In the cytoplasm, the NADPH produced by IDH1 is crucial for reductive biosynthesis, such as fatty acid synthesis, and for regenerating the antioxidant glutathione (B108866). github.ionih.gov In peroxisomes, it likely contributes to NADPH regeneration for various reductive processes. nih.gov

IDH2 is located in the mitochondria and, like IDH1, uses NADP⁺ as a cofactor. wikipedia.orgccga.io The NADPH generated by IDH2 is vital for mitochondrial antioxidant defense, particularly for the regeneration of reduced glutathione and thioredoxin. nih.govnih.gov

IDH Isoform Location Cofactor Primary Function
IDH1 Cytosol, PeroxisomesNADP⁺Cytoplasmic NADPH production, antioxidant defense
IDH2 MitochondriaNADP⁺Mitochondrial NADPH production, antioxidant defense
IDH3 MitochondriaNAD⁺TCA cycle, ATP production
Mechanistic Insights into Isocitrate Dehydrogenase Catalysis

The catalytic mechanism of isocitrate dehydrogenase involves the binding of isocitrate and the appropriate nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺) within the enzyme's active site. wikipedia.orgnih.gov The reaction requires a divalent cation, typically Mn²⁺ or Mg²⁺, which helps to stabilize the intermediates. wikipedia.org

The process begins with the oxidation of the secondary alcohol group of isocitrate to a ketone, forming the unstable intermediate oxalosuccinate, while the cofactor is reduced. wikipedia.orgvirginia.edu This is followed by a decarboxylation step where a carboxyl group is removed as CO₂, leading to the formation of an enolate intermediate. ebi.ac.uk This intermediate is then protonated to yield the final product, α-ketoglutarate. ebi.ac.uk Key amino acid residues, including tyrosine and lysine (B10760008), play crucial roles in the proton transfers that occur during the reaction. wikipedia.orgproteopedia.org

The Glyoxylate (B1226380) Cycle: Anabolic Bypass Involving this compound

In plants, bacteria, fungi, and nematodes, this compound is also a key player in the glyoxylate cycle. wikipedia.orgwikipedia.org This pathway is an anabolic variation of the TCA cycle that allows these organisms to synthesize carbohydrates from two-carbon compounds like acetate (B1210297), which is not possible for animals who generally lack the key enzymes of this cycle. wikipedia.orgwikipedia.org The glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon. wikipedia.org

The first few steps of the glyoxylate cycle are identical to the TCA cycle, leading to the formation of L-isocitrate. wikipedia.org At this point, instead of being decarboxylated by isocitrate dehydrogenase, L-isocitrate is cleaved by isocitrate lyase (ICL, EC 4.1.3.1). wikipedia.orgwikipedia.org This enzyme catalyzes the conversion of isocitrate into succinate (B1194679) and glyoxylate. wikipedia.org

The succinate produced can then enter the TCA cycle to be converted to malate (B86768) and eventually used for gluconeogenesis to produce glucose. wikipedia.org The other product, glyoxylate, condenses with a second molecule of acetyl-CoA in a reaction catalyzed by malate synthase, forming malate. wikipedia.org This malate can then be oxidized to oxaloacetate, continuing the cycle.

Isocitrate Lyase-Mediated Cleavage of Isocitrate

A pivotal reaction involving this compound is its cleavage by the enzyme isocitrate lyase (ICL). wikipedia.orgebi.ac.uk This enzyme is a key component of the glyoxylate cycle, an anabolic pathway found in plants, bacteria, protists, and fungi. wikipedia.orgnih.gov ICL catalyzes the reversible cleavage of isocitrate into two smaller molecules: succinate and glyoxylate. wikipedia.orgebi.ac.ukplos.org This reaction is analogous to an aldol (B89426) cleavage. wikipedia.org

The systematic name for this enzyme is isocitrate glyoxylate-lyase (succinate-forming). wikipedia.org The activity of isocitrate lyase is dependent on the presence of divalent cations, with magnesium (Mg2+) being particularly effective. nih.gov The enzyme's action allows organisms to bypass the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, which conserves carbon atoms. wikipedia.orgnih.gov This is especially important for organisms growing on two-carbon compounds like acetate, as it enables the net synthesis of carbohydrates and other cellular components. wikipedia.orgwikipedia.org

Several compounds are known to inhibit isocitrate lyase, including structural analogs of its products like itaconate (a succinate analog) and 3-nitropropionate. plos.orgnih.govnih.gov The inhibition of ICL disrupts the glyoxylate cycle, leading to an accumulation of isocitrate and a depletion of downstream metabolites, which can impact the survival of microorganisms that rely on this pathway. ontosight.ai

Interconnections of the Glyoxylate Cycle with Core Metabolism

The glyoxylate cycle is intricately connected with core metabolic pathways, most notably the tricarboxylic acid (TCA) cycle and gluconeogenesis. wikipedia.orglibretexts.org It utilizes five of the eight enzymes from the TCA cycle: citrate synthase, aconitase, succinate dehydrogenase, fumarase, and malate dehydrogenase. wikipedia.org The key distinction lies in the bypassing of the CO2-releasing steps of the TCA cycle through the action of isocitrate lyase and malate synthase. wikipedia.orgnih.gov

The succinate produced from the cleavage of isocitrate can enter the TCA cycle to be converted into malate and then oxaloacetate. inflibnet.ac.inredalyc.org This oxaloacetate can then be used for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. libretexts.orginflibnet.ac.in This metabolic link is crucial for organisms like plants, especially during seed germination, where stored lipids are converted into carbohydrates to fuel growth before photosynthesis begins. inflibnet.ac.insciencevivid.com

The glyoxylate produced in the ICL reaction is condensed with a second molecule of acetyl-CoA by malate synthase to form malate. wikipedia.orginflibnet.ac.in This malate can then be oxidized to oxaloacetate, which can either continue in the glyoxylate cycle or be directed towards gluconeogenesis. inflibnet.ac.intaylorandfrancis.com This demonstrates the anaplerotic nature of the glyoxylate cycle, as it replenishes TCA cycle intermediates and provides precursors for biosynthesis. nih.gov

This compound as a Precursor in Biosynthetic Pathways

Beyond its role in the central carbon metabolism of the glyoxylate and TCA cycles, this compound serves as a crucial precursor for various biosynthetic pathways.

NADPH Generation for Reductive Biosynthesis and Redox Homeostasis

In many organisms, the oxidative decarboxylation of isocitrate is catalyzed by isocitrate dehydrogenase (IDH), producing α-ketoglutarate and, significantly, the reduced form of nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). wikipedia.orgontosight.ai There are different isoforms of IDH; some use NAD+ as a cofactor, while others, particularly those outside the mitochondrial TCA cycle, use NADP+. wikipedia.orgnih.gov

NADPH is a vital electron donor in a multitude of reductive biosynthetic reactions. researchgate.netpharmacy180.com These include the synthesis of fatty acids, steroids, and nucleotides. pharmacy180.comthemedicalbiochemistrypage.org The high ratio of NADPH to its oxidized form (NADP+) in the cytosol favors these reductive processes. pharmacy180.com

Furthermore, NADPH plays a critical role in maintaining redox homeostasis and protecting cells from oxidative stress. frontiersin.orgnih.gov It is an essential cofactor for enzymes like glutathione reductase and thioredoxin reductase, which are key components of the cellular antioxidant defense system. frontiersin.orgmdpi.com These enzymes utilize the reducing power of NADPH to regenerate antioxidants like glutathione and thioredoxin, which in turn neutralize reactive oxygen species (ROS). nih.govnih.gov Therefore, the generation of NADPH from isocitrate is fundamental for both building complex molecules and defending the cell against oxidative damage. nih.govresearchgate.net

Contribution to Amino Acid and Lipid Synthesis

The metabolic fate of this compound is directly linked to the synthesis of amino acids and lipids. The α-ketoglutarate produced from the oxidative decarboxylation of isocitrate is a key intermediate in amino acid metabolism. wikipedia.orgnumberanalytics.com It can be converted to the amino acid glutamate (B1630785) through transamination reactions. numberanalytics.combiomolther.org Glutamate, in turn, can serve as a precursor for the synthesis of other amino acids, such as glutamine, proline, and arginine. wikipedia.org

The succinate generated from the isocitrate lyase reaction in the glyoxylate cycle can be utilized for biosynthetic purposes, including as a precursor for amino acid and lipid synthesis. inflibnet.ac.innih.gov The acetyl-CoA that enters the glyoxylate cycle, often derived from the breakdown of fatty acids, can be converted into four-carbon compounds like succinate and malate. wikipedia.orgfrontiersin.org These can then be used to build other molecules. For instance, isocitrate can be converted to acetyl-CoA, which is a fundamental building block for lipid synthesis. wikipedia.org The glyoxylate cycle, therefore, provides a mechanism for the net conversion of fats into carbohydrates and other essential biosynthetic precursors. slideshare.net

Regulation of L Isocitric Acid Metabolic Flux

Enzymatic Regulation of Isocitrate Interconversion

The interconversion of isocitrate is primarily controlled by the activity of three key enzymes: isocitrate dehydrogenase, aconitate hydratase, and isocitrate lyase. The regulation of these enzymes involves a combination of allosteric modulation, post-translational modifications, and the influence of specific metabolic regulators.

Isocitrate dehydrogenase (IDH) is a critical enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. Its activity is subject to complex regulatory mechanisms.

Allosteric Modulation: In humans, NAD-dependent isocitrate dehydrogenase (IDH3) is a heterooctamer regulated by various metabolites. nih.govresearchgate.netbiorxiv.org ADP and citrate (B86180) act as allosteric activators, while ATP and NADH function as allosteric inhibitors. nih.govresearchgate.net The binding of these regulators to allosteric sites induces conformational changes that modulate the enzyme's catalytic activity. nih.govbiorxiv.org In yeast, the NAD+-specific IDH can be allosterically inhibited by an RNA transcript from the mitochondrial COX2 gene, which increases the substrate concentration required for half-maximal velocity (S0.5) for isocitrate. nih.gov This inhibition can be reversed by the allosteric activator AMP. nih.gov

Post-Translational Modifications: Post-translational modifications play a significant role in regulating IDH activity. In Escherichia coli, the phosphorylation state of IDH is controlled by isocitrate dehydrogenase kinase/phosphatase (AceK), which can add or remove a phosphate (B84403) group depending on cellular conditions. uniprot.orgreddit.com Succinylation is another modification that likely inhibits the enzyme's activity. uniprot.org In rats, acetylation at a specific lysine (B10760008) residue (Lys-374) in the cytoplasmic NADP-dependent isocitrate dehydrogenase (IDH1) has been shown to dramatically reduce its catalytic activity. uniprot.orgnih.gov The specific molecular weight of IDH1 can also be influenced by various post-translational modifications and cleavages.

Aconitate hydratase (also known as aconitase) and isocitrate lyase are two other pivotal enzymes in isocitrate metabolism, and their activities are tightly controlled.

Aconitate Hydratase (AH): Aconitase catalyzes the reversible isomerization of citrate to isocitrate. ontosight.aiuniprot.org Its regulation occurs through several mechanisms, including allosteric regulation and covalent modification. ontosight.ai Citrate can act as an allosteric activator, while ATP, NADH, and succinyl-CoA can be allosteric inhibitors. ontosight.ai The enzyme's activity is also dependent on the status of its iron-sulfur (4Fe-4S) cluster, which is essential for catalysis. uniprot.orgmdpi.com In Bacillus subtilis, the apo-form of aconitase (lacking the iron-sulfur cluster) can function as an RNA-binding protein that regulates the expression of other genes. uniprot.org Bicarbonate can act as a competitive inhibitor of both cytoplasmic and mitochondrial aconitate hydratase. nih.gov

Isocitrate Lyase (ICL): Isocitrate lyase is a key enzyme of the glyoxylate (B1226380) cycle, which allows for the net conversion of two-carbon compounds into four-carbon intermediates. nih.gov In some microorganisms, the regulation of ICL occurs primarily at the transcriptional level. nih.gov However, in the pathogenic fungus Paracoccidioides brasiliensis, ICL activity is mainly regulated by post-translational modification, specifically phosphorylation. nih.gov Low ICL activity in the presence of glucose is associated with extensive phosphorylation of the enzyme. nih.gov Dephosphorylation of the enzyme in vitro leads to a significant increase in its activity. nih.gov The enzyme is also subject to feedback inhibition by its products, succinate (B1194679) and glyoxylate, as well as other TCA cycle intermediates like oxaloacetate and α-ketoglutarate. mdpi.comoup.com

Specific metabolites and ions can significantly influence the kinetics of enzymes involved in isocitrate metabolism, thereby regulating the metabolic flux.

Iron (Fe²⁺): Iron is a crucial regulator, particularly for aconitate hydratase and isocitrate dehydrogenase. Aconitase activity is dependent on the presence of Fe²⁺ ions in its iron-sulfur cluster. mdpi.com An increase in intracellular iron concentration can lead to the assembly of the active holo-aconitase. mdpi.com Conversely, iron starvation can lead to a complete loss of isocitrate dehydrogenase activity in some organisms like the cyanobacterium Prochlorococcus, potentially through oxidative inactivation, without affecting the enzyme's concentration. plos.org In pig heart NADP-specific isocitrate dehydrogenase, Fe²⁺ in complex with isocitrate can cause irreversible inactivation and cleavage of the enzyme. nih.gov

Itaconic Acid: Itaconic acid is a well-known inhibitor of isocitrate lyase (ICL). nih.govscholaris.ca It acts as a structural analog of succinate and competitively inhibits the enzyme. mdpi.comnih.gov This inhibition can be potent, with reported Ki values in the micromolar range for ICL from various organisms. mdpi.comscholaris.ca The inhibitory effect of itaconic acid has been exploited to increase the production of isocitric acid in microorganisms like Yarrowia lipolytica by blocking its conversion in the glyoxylate cycle. mdpi.commdpi.com For instance, the addition of 30 mM itaconic acid to Y. lipolytica cultures resulted in a significant increase in isocitric acid production. mdpi.com

Table 1: Effects of Metabolic Regulators on Enzyme Activity

Regulator Target Enzyme Organism/System Effect Reference
Iron (Fe²⁺) Aconitate Hydratase Yarrowia lipolytica Activator; essential for the assembly of the active holo-enzyme. mdpi.com
Isocitrate Dehydrogenase Prochlorococcus sp. Iron starvation leads to complete loss of activity. plos.org
Isocitrate Dehydrogenase Pig Heart In complex with isocitrate, causes irreversible inactivation and cleavage. nih.gov
Itaconic Acid Isocitrate Lyase Pseudomonas indigofera Potent inhibitor. nih.gov
Isocitrate Lyase Yarrowia lipolytica Inhibition leads to increased isocitric acid accumulation. mdpi.commdpi.com
Isocitrate Lyase Mycobacterium tuberculosis Inhibits both Icl1 and Icl2 isoforms. scholaris.ca
Bicarbonate Aconitate Hydratase Rat Kidney Cortex Competitive inhibitor. nih.gov

Regulation of Aconitate Hydratase and Isocitrate Lyase Activity

Genetic and Transcriptional Control of L-Isocitric Acid Synthesis

The synthesis of this compound is also controlled at the genetic level through the regulation of genes encoding the key metabolic enzymes. This includes strategies like gene overexpression and knockout, as well as the influence of environmental factors on gene expression.

Metabolic engineering strategies involving the manipulation of specific genes have been successfully employed to enhance the production of this compound in various microorganisms.

Overexpression of Aconitase (ACO1): Overexpression of the ACO1 gene, which encodes aconitate hydratase, in Yarrowia lipolytica has been shown to shift the product ratio of citric acid production towards isocitric acid. nih.govsemanticscholar.org A recombinant strain with high-level expression of ACO1 produced significantly more isocitric acid compared to the wild-type strain. nih.govnih.gov

Overexpression of Citrate Synthase (CIT1, CIT2): Overexpressing the CIT1 or CIT2 genes, which encode citrate synthase, in Y. lipolytica has also been found to significantly increase isocitric acid biosynthesis. mdpi.commdpi.com These engineered strains produced citric acid and isocitric acid in a ratio close to 1, a substantial shift from the wild-type ratio. mdpi.com

Deletion or Inhibition of Isocitrate Lyase (ICL1): The glyoxylate cycle competes with the TCA cycle for isocitrate. Therefore, reducing the activity of isocitrate lyase (encoded by the ICL1 gene) can redirect the metabolic flux towards isocitrate accumulation. Deletion of the ICL1 gene in Y. lipolytica has been shown to increase the isocitric acid to citric acid ratio. nih.gov Conversely, overexpression of ICL1 leads to a higher accumulation of citric acid. nih.govmdpi.com

**Table 2: Genetic Engineering Strategies for this compound Production in *Yarrowia lipolytica***

Gene Manipulated Strategy Effect on Isocitric Acid (ICA) Reference
ACO1 Overexpression Increased ICA production and ICA/CA ratio. nih.govsemanticscholar.org
CIT1 Overexpression Increased ICA biosynthesis. mdpi.commdpi.com
CIT2 Overexpression Increased ICA biosynthesis. mdpi.commdpi.com
ICL1 Deletion Increased ICA/CA ratio. nih.gov
ICL1 Overexpression Decreased ICA/CA ratio, increased citric acid. nih.govmdpi.com

Nutrient availability, particularly nitrogen, has a profound impact on the expression of genes involved in isocitric acid metabolism.

Nitrogen Limitation: In many microorganisms, including the yeast Yarrowia lipolytica, nitrogen limitation is a key trigger for the overproduction of organic acids like citric and isocitric acid. mdpi.comnih.gov Under nitrogen-deficient conditions, the expression of genes involved in the TCA cycle and related pathways is often upregulated to re-route carbon flux away from biomass production and towards the synthesis of storage compounds or secondary metabolites. nih.gov For example, in Y. lipolytica, nitrogen limitation leads to increased production of isocitric acid. mdpi.com Studies have shown that the transcriptomic landscape of this yeast is highly sensitive to nitrogen availability, with a lower carbon-to-nitrogen ratio leading to a greater number of differentially expressed genes. nih.gov In the alga Chlorella sorokiniana, nitrogen limitation also influences the expression of genes related to lipid accumulation, a process metabolically linked to the TCA cycle. scielo.br In tea plants, nitrogen deficiency can lead to decreased levels of TCA cycle intermediates, including isocitric acid, in young shoots. frontiersin.org

Carbon Source and Other Limitations: The expression of genes in the TCA and glyoxylate cycles is also influenced by the available carbon source. In Saccharomyces cerevisiae, a shift from glucose to a non-fermentable carbon source like ethanol (B145695) leads to the induced expression of genes such as CIT1, CIT2, ACO1, and ICL1. d-nb.infouniprot.org Limitation of other nutrients like phosphorus, sulfur, or magnesium can also induce isocitric acid production in Y. lipolytica, although nitrogen limitation is often the most effective. mdpi.commdpi.com

Gene Overexpression and Knockout Strategies in Microorganisms (e.g., CIT1, CIT2, ACO1, ICL1)

Cellular and Environmental Modulators of Isocitrate Homeostasis

The cellular concentration and metabolic flux of this compound are meticulously controlled by a complex interplay of intracellular and environmental signals. These modulators ensure that the flow of carbons through the isocitrate hub is adjusted to meet the cell's dynamic needs for energy production, biosynthesis, and redox balance. Regulation is primarily exerted on the key enzymes that produce and consume isocitrate, namely aconitase, isocitrate dehydrogenase (IDH), and isocitrate lyase (ICL).

Cellular Modulators

A variety of intracellular factors, from the energy status of the cell to the presence of specific metal ions, finely tune the enzymes governing isocitrate metabolism.

Metabolite Allostery and Feedback: The enzymes of the tricarboxylic acid (TCA) cycle are classic examples of allosteric regulation. The activity of NAD-dependent isocitrate dehydrogenase is cooperatively activated by isocitrate itself and is allosterically activated by ADP, signaling a low energy state. nih.govnumberanalytics.com Conversely, high levels of ATP and NADH, indicators of a high energy charge, can inhibit the enzyme. nih.govnumberanalytics.com NADH acts as a competitive inhibitor with respect to NAD+. nih.gov Citrate, the precursor to isocitrate, can also act as an allosteric activator for NAD-specific IDH under certain conditions. nih.govportlandpress.com In some organisms, metabolites from other pathways can also exert control. For instance, the accumulation of succinate or fumarate (B1241708) can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factors (HIFs), which in turn alters isocitrate metabolism. unil.ch

Redox Homeostasis: The cellular redox state, particularly the balance between NADP+ and NADPH, is a critical regulator of isocitrate flux. The cytosolic (IDH1) and mitochondrial (IDH2) isoforms of isocitrate dehydrogenase use NADP+ as a cofactor, producing NADPH. nih.govnih.gov This NADPH is vital for protecting the cell against oxidative damage by reducing reactive oxygen species (ROS) and for reductive biosynthesis. nih.gov Consequently, the activity of IDH1 and IDH2 is tightly coupled to the cell's demand for NADPH. nih.gov Conversely, high levels of oxidative stress can directly impact isocitrate homeostasis. nih.gov ROS can inhibit the activity of aconitase, the enzyme that isomerizes citrate to isocitrate, by damaging its iron-sulfur cluster. frontiersin.orgfrontiersin.org This can lead to an accumulation of citrate and a decrease in the isocitrate pool available for the TCA cycle. frontiersin.orgfrontiersin.org

Divalent Cations: The catalytic activities of both isocitrate dehydrogenase and isocitrate lyase are dependent on the presence of divalent metal ions, which act as essential cofactors. ebi.ac.ukableweb.org Magnesium (Mg²⁺) and Manganese (Mn²⁺) are the most common and effective ions for these enzymes. nih.govresearchgate.net The metal ion typically coordinates with the isocitrate substrate in the active site, facilitating its proper orientation and the subsequent catalytic reaction. nih.govebi.ac.uk Studies on isocitrate lyase have shown that the enzyme possesses distinct binding sites for Mg²⁺ with different affinities, suggesting a sophisticated mechanism of regulation by ion availability. nih.gov

Calcium Signaling: Intracellular calcium (Ca²⁺) concentration is a ubiquitous second messenger that regulates numerous cellular processes, including metabolism. Mitochondrial NAD-dependent isocitrate dehydrogenase is a key target of calcium signaling. nih.gov Increases in mitochondrial matrix Ca²⁺ concentration stimulate the activity of IDH, thereby upregulating the entire TCA cycle to increase NADH and subsequent ATP production in response to cellular energy demands. nih.gov

Post-Translational Modifications: The activity of enzymes controlling isocitrate levels can be modulated by post-translational modifications. For example, the mitochondrial enzyme IDH2 can be regulated by lysine acetylation. mdpi.com Deacetylation of IDH2 by the mitochondrial deacetylase SIRT3 has been shown to enhance its enzymatic activity and regulate the mitochondrial redox status. mdpi.com This adds another layer of control, linking the cell's metabolic state to the epigenetic machinery.

Interactive Data Table: Cellular Modulators of L-Isocitrate Flux

The following table summarizes the effects of various cellular modulators on the key enzymes involved in L-isocitrate metabolism.

ModulatorTarget EnzymeEffect on Enzyme ActivityConsequence for L-Isocitrate Flux
ADP NAD-Isocitrate DehydrogenaseActivationIncreased consumption of isocitrate
ATP NAD-Isocitrate DehydrogenaseInhibitionDecreased consumption of isocitrate
NADH NAD-Isocitrate DehydrogenaseCompetitive InhibitionDecreased consumption of isocitrate
Calcium (Ca²⁺) NAD-Isocitrate DehydrogenaseActivationIncreased consumption of isocitrate
Reactive Oxygen Species (ROS) AconitaseInhibitionDecreased production of isocitrate from citrate
Magnesium (Mg²⁺) Isocitrate Dehydrogenase, Isocitrate LyaseRequired Cofactor/ActivationPromotes isocitrate consumption
Manganese (Mn²⁺) Isocitrate Dehydrogenase, Isocitrate LyaseRequired Cofactor/ActivationPromotes isocitrate consumption
SIRT3-mediated Deacetylation Isocitrate Dehydrogenase 2 (IDH2)ActivationIncreased consumption of isocitrate in mitochondria

Environmental Modulators

External conditions and the cellular microenvironment profoundly influence metabolic pathways, and the regulation of L-isocitrate is no exception.

pH: The hydrogen ion concentration (pH) significantly affects the activity of isocitrate-metabolizing enzymes. The NAD+-dependent isocitrate dehydrogenase, for example, shows a marked dependence on pH, with changes in pH altering the enzyme's affinity for isocitrate and its cooperative binding behavior. nih.govportlandpress.com Generally, the sigmoidal kinetics observed for isocitrate binding become more hyperbolic at lower pH values (e.g., pH 6.0-6.5). nih.gov The optimal pH for IDH activity can vary depending on the organism and the specific isoform. researchgate.net In the context of cancer cells with mutations in IDH1, a lower intracellular pH has been shown to promote the production of the oncometabolite D-2-hydroxyglutarate. nih.gov

Oxygen Availability (Hypoxia): Low oxygen levels trigger a significant metabolic reprogramming in cells, largely mediated by the transcription factor HIF-1. unil.ch Under hypoxic conditions, the flux of pyruvate (B1213749) into the TCA cycle is often reduced. utah.edu Concurrently, there is an increased reliance on reductive carboxylation, a process where α-ketoglutarate is converted back to isocitrate by IDH1 and IDH2 using NADPH. nih.govmdpi.com This reversed flux provides a pathway for synthesizing citrate from glutamine-derived α-ketoglutarate, which can then be used for lipid synthesis, a crucial process for cell growth and survival in oxygen-deprived environments. nih.gov

Nutrient Availability: The type and availability of carbon sources dictate the primary metabolic fluxes within a cell. When organisms like Escherichia coli are grown on acetate (B1210297) as the sole carbon source, the glyoxylate shunt is activated. oup.com This creates a critical metabolic junction where isocitrate dehydrogenase and isocitrate lyase compete for their common substrate, L-isocitrate. oup.com The cell resolves this by partially inactivating IDH to balance the flux through both pathways, allowing for both energy generation and the net synthesis of C4 compounds for biomass. oup.com Similarly, limitations in other nutrients, such as ammonia, can also lead to significant shifts in the flux ratios throughout central carbon metabolism. nih.gov

Interactive Data Table: Environmental Modulators of L-Isocitrate Flux

This table outlines the impact of key environmental factors on the metabolic pathways centered around L-isocitrate.

ModulatorCellular Process/Enzyme AffectedObserved EffectImpact on L-Isocitrate Flux
Low pH NAD-Isocitrate DehydrogenaseReduced cooperativity for isocitrate bindingAlters kinetic regulation of isocitrate consumption
Hypoxia (Low Oxygen) IDH1/IDH2 Reductive CarboxylationIncreased activity (reverse reaction)Increased production of isocitrate from α-ketoglutarate
Acetate as Carbon Source Isocitrate Lyase (ICL) vs. Isocitrate Dehydrogenase (IDH)ICL is activated; IDH activity is modulatedIsocitrate is partitioned between the TCA cycle and the glyoxylate shunt
Ammonia Limitation Central Carbon MetabolismAltered flux ratios (e.g., anaplerosis vs. TCA cycle)Indirectly alters the overall demand and flow through the isocitrate node

Physiological and Pathobiological Significance of L Isocitric Acid

L-Isocitric Acid in Normal Physiological Processes

In a healthy state, this compound is integral to maintaining cellular homeostasis through its participation in fundamental metabolic pathways.

Role in Cellular Energy Homeostasis

This compound is a critical component of the citric acid cycle (also known as the Krebs or tricarboxylic acid cycle), a series of chemical reactions used by all aerobic organisms to generate energy. numberanalytics.comnumberanalytics.com This cycle is a central hub of cellular metabolism, responsible for the oxidation of acetate (B1210297) derived from carbohydrates, fats, and proteins into carbon dioxide and water to produce energy in the form of adenosine (B11128) triphosphate (ATP). numberanalytics.com

The conversion of isocitrate to α-ketoglutarate is a key, rate-limiting step in this cycle. taylorandfrancis.com This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH). wikipedia.orgproteopedia.orgoup.comguidetopharmacology.orgnih.gov In humans, there are three isoforms of IDH. wikipedia.org IDH3 is located in the mitochondria and utilizes NAD+ to produce NADH, which then donates electrons to the electron transport chain for ATP synthesis. wikipedia.orgrcsb.org The other two isoforms, IDH1 and IDH2, are found in the cytoplasm and peroxisomes, and in the mitochondria, respectively. wikipedia.orgoup.comnih.gov These isoforms use NADP+ as a cofactor, producing NADPH. wikipedia.orgnih.gov The regulation of IDH activity is crucial for controlling the pace of the citric acid cycle based on the cell's energy demands. numberanalytics.com

Antioxidant and Antihypoxic Functions of Isocitrate-Derived NADPH

The NADPH produced by the cytosolic IDH1 and mitochondrial IDH2 plays a vital role in the cell's antioxidant defense systems. nih.govnih.govoup.commdpi.com NADPH is a crucial cofactor for enzymes like glutathione (B108866) reductase and thioredoxin reductase, which are essential for mitigating oxidative stress by reducing reactive oxygen species (ROS). nih.govnih.gov By maintaining a reduced pool of glutathione, NADPH helps protect cellular components from damage by free radicals. nih.govoup.com The NADP+ pool is largely kept in its reduced state (NADPH) under normal physiological conditions to be readily available for these antioxidant functions. nih.gov

Furthermore, the production of NADPH by IDH1 and IDH2 is implicated in protecting cells against various stressors, including radiation and hypoxic conditions. nih.govoup.com IDH1 has been shown to protect cells against gamma radiation, singlet oxygen, and UVB radiation. nih.govoup.com IDH2 provides protection against gamma and ionizing radiation, high glucose, and heat shock. nih.gov The communication between the cytosolic and mitochondrial NADPH pools is facilitated by the isocitrate-α-ketoglutarate shuttle, which involves both IDH1 and IDH2. researchgate.net

Involvement in Erythroid Differentiation and Iron Metabolism

Emerging evidence suggests a role for isocitrate metabolism in erythroid differentiation and iron homeostasis. While the direct mechanisms are still under investigation, the metabolic reprogramming that occurs during the maturation of red blood cells involves significant changes in the citric acid cycle. The production of α-ketoglutarate from isocitrate is a key junction, influencing pathways beyond energy production.

Pathogenic Roles and Clinical Implications of this compound Dysregulation

Alterations in the normal metabolism of this compound, particularly through mutations in the IDH genes, have significant clinical implications, most notably in the context of cancer.

Oncogenic Isocitrate Dehydrogenase Mutations in Human Cancers

Heterozygous, gain-of-function mutations in the IDH1 and IDH2 genes are frequently found in several types of human cancers, including gliomas, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma. annualreviews.orgaacrjournals.orgmdpi.comnih.govnih.govmskcc.orgcapes.gov.br These mutations almost exclusively occur at specific arginine residues within the enzyme's active site: R132 in IDH1 and R140 or R172 in IDH2. nih.govaacrjournals.orgnih.govamegroups.orgxiahepublishing.comnih.govnih.gov

These mutations are considered early events in tumorigenesis. amegroups.orgxiahepublishing.com While wild-type IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate, the mutant forms acquire a new, "neomorphic" activity. oup.comaacrjournals.orgnih.govnih.govcapes.gov.bramegroups.orgxiahepublishing.comnih.govnih.gov

The primary consequence of oncogenic IDH mutations is the production of high levels of the metabolite D-2-hydroxyglutarate (D-2-HG). oup.comannualreviews.orgaacrjournals.orgnih.govamegroups.orgxiahepublishing.comnih.govportlandpress.comrupress.orgthe-innovation.orgelifesciences.orgnih.govmdpi.compnas.orgfrontiersin.org Mutant IDH enzymes catalyze the NADPH-dependent reduction of α-ketoglutarate to D-2-HG. oup.comaacrjournals.orgamegroups.orgxiahepublishing.comrupress.org In normal cells, D-2-HG is present only at very low levels. amegroups.org

D-2-HG is considered an "oncometabolite" because its accumulation contributes to the development and progression of cancer. aacrjournals.orgnih.govcapes.gov.bramegroups.orgxiahepublishing.comnih.govportlandpress.comthe-innovation.orgnih.govcancer.gov It acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a large family of enzymes involved in various cellular processes. oup.comaacrjournals.orgnih.govfrontiersin.org

The inhibition of these enzymes by D-2-HG leads to widespread epigenetic dysregulation, including the hypermethylation of DNA and histones. mdpi.comannualreviews.orgxiahepublishing.comelifesciences.orgnih.govmdpi.com This altered epigenetic landscape can result in the silencing of tumor suppressor genes and a block in cellular differentiation, creating a state that is permissive for malignant transformation. mdpi.comoup.comannualreviews.orgnih.govbiorxiv.org For example, in AML, IDH mutations and the subsequent accumulation of D-2-HG are thought to impair hematopoietic differentiation. frontiersin.orgbiorxiv.org In gliomas, D-2-HG-induced hypermethylation affects genes that regulate cell growth and differentiation. xiahepublishing.com

The production of D-2-HG also has metabolic consequences, including the consumption of NADPH, which can alter the cellular redox balance. oup.comnih.govresearchgate.net The accumulation of D-2-HG can also impact the immune system, potentially creating an immunosuppressive tumor microenvironment. portlandpress.comcancer.gov

Table of Cancers with Frequent IDH Mutations

Cancer TypeFrequency of IDH MutationsCommonly Mutated Isoform(s)
Low-Grade Glioma and Secondary Glioblastoma~80%IDH1 (predominantly R132H)
Acute Myeloid Leukemia (AML)~20%IDH1 (R132), IDH2 (R140, R172)
Chondrosarcoma50-80%IDH1, IDH2
Intrahepatic Cholangiocarcinoma~20%IDH1, IDH2
Angioimmunoblastic T-cell Lymphoma~32%IDH2
Epigenetic Remodeling and Metabolic Reprogramming Induced by IDH Mutations

Mutations in the isocitrate dehydrogenase (IDH) genes, specifically IDH1 and IDH2, are a prime example of the intricate link between metabolic pathways and epigenetic regulation in the development of cancer. jst.go.jp Normally, IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). nih.govnih.gov However, specific missense mutations, most commonly at the R132 residue of IDH1 and the R140 or R172 residues of IDH2, result in a neomorphic (new) enzymatic function. mdpi.com This altered function leads to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG). nih.govmdpi.com

The accumulation of D-2-HG to high levels in tumor cells is a key event in oncogenesis. nih.govplos.org D-2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases. nih.govportlandpress.com This family of enzymes includes crucial epigenetic regulators such as the Ten-eleven-translocation (TET) family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. jst.go.jpfrontiersin.orgresearchgate.net

By inhibiting TET enzymes, D-2-HG leads to DNA hypermethylation. frontiersin.orgresearchgate.net Specifically, it blocks the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in DNA demethylation. frontiersin.org This results in a global alteration of the DNA methylation landscape, often leading to a glioma-CpG island methylator phenotype (G-CIMP). jst.go.jp The inhibition of JmjC histone demethylases by D-2-HG results in the hypermethylation of histones, further contributing to epigenetic dysregulation. frontiersin.orgresearchgate.net These epigenetic alterations can lead to the silencing of tumor suppressor genes and the altered expression of genes involved in cellular differentiation. jst.go.jpportlandpress.com

The metabolic reprogramming induced by IDH mutations extends beyond the production of D-2-HG. The neomorphic reaction consumes NADPH, which can impact the cell's redox balance. nih.gov Furthermore, the reduced production of α-KG can affect other metabolic pathways that rely on this key metabolite. nih.gov This intricate interplay between the production of an oncometabolite and the subsequent epigenetic and metabolic chaos is a fundamental driver of tumorigenesis in IDH-mutant cancers. nih.govhep.com.cn

Diagnostic and Prognostic Significance of IDH Mutations in Oncology

The discovery of isocitrate dehydrogenase (IDH) mutations has revolutionized the diagnosis and prognosis of several cancers, most notably gliomas and acute myeloid leukemia (AML). mdpi.comnih.gov The presence of IDH1 or IDH2 mutations is now a critical biomarker used in the classification and clinical management of these malignancies. mdpi.commdpi.com

The diagnostic utility of IDH mutations also extends to the detection of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which accumulates to high levels in IDH-mutant tumors. plos.orgnih.govaacrjournals.org Measuring D-2-HG levels in tumor tissue or even in serum can serve as a surrogate marker for the presence of an IDH mutation. mdpi.com

| Chondrosarcoma | ~50% researchgate.net | Generally considered a marker for lower-grade tumors. | Associated with the majority of enchondromas and a significant portion of chondrosarcomas. researchgate.net |

This compound Perturbations in Non-Malignant Metabolic Disorders

While much of the focus on isocitrate metabolism has been in the context of cancer due to IDH mutations, alterations in this compound levels have also been implicated in non-malignant metabolic disorders. These perturbations can arise from mechanisms distinct from the neomorphic activity of mutant IDH enzymes seen in cancer.

In certain metabolic disorders, the accumulation of L-2-hydroxyglutarate (L-2-HG), an enantiomer of the oncometabolite D-2-HG, can occur. frontiersin.org This can be due to the reduced expression or function of L-2-hydroxyglutarate dehydrogenase (L2HGDH), the enzyme responsible for its degradation back to α-ketoglutarate. frontiersin.org Elevated L-2-HG levels can, similar to D-2-HG, inhibit α-KG-dependent dioxygenases, leading to epigenetic changes like DNA and histone hypermethylation. portlandpress.comfrontiersin.org

For example, in certain kidney diseases, the accumulation of L-2-HG has been shown to impair the differentiation of renal proximal tubule cells. frontiersin.org This block in differentiation is thought to be mediated by epigenetic repression of genes essential for normal kidney tubulogenesis. frontiersin.org

Furthermore, some studies have suggested a potential link between altered isocitrate metabolism and cardiovascular and neurodegenerative diseases. For instance, elevated levels of isocitric acid have been associated with adverse outcomes in certain cardiovascular conditions. researcher.life Research is also exploring the potential role of isocitric acid and its derivatives in the context of neurodegenerative disorders like Parkinson's disease. smolecule.comwikipedia.orgebi.ac.uk

Investigative Therapeutic Potential of this compound

Beyond its role in disease pathogenesis, this compound and its derivatives are being investigated for their potential therapeutic applications in a range of conditions. smolecule.comontosight.ai

One area of interest is in the treatment of iron-deficiency anemia. wikipedia.orgebi.ac.ukfrontiersin.org this compound has been shown to be an effective agent in this context, potentially through its ability to chelate iron ions and improve their bioavailability. smolecule.comebi.ac.uk

There is also emerging research into the neuroprotective potential of this compound and its derivatives. smolecule.com Trimethylcitrate, a derivative of isocitric acid, is being investigated as a potential treatment for Parkinson's disease, particularly in cases associated with dysfunction of the DJ-1 gene. frontiersin.orgresearchgate.net The proposed mechanism relates to its role in energy metabolism and neurotransmitter synthesis. smolecule.com

Furthermore, this compound has demonstrated antioxidant properties, which may offer therapeutic benefits against diseases associated with oxidative stress. smolecule.comresearchgate.netmdpi.com Its ability to combat oxidative stress has been highlighted in several studies. researchgate.netmdpi.commdpi.com

The therapeutic potential of this compound is also being explored in the context of metabolic myopathies and for its ability to neutralize the adverse effects of heavy metals. mdpi.com Additionally, derivatives of isocitric acid are being investigated for use in dermatological applications and as aconitase inhibitors. google.com The discovery of caffeoylisocitric acid as a Keap1-dependent Nrf2 activator suggests another avenue for its therapeutic application, particularly in conditions where the Nrf2 pathway is implicated, such as in diabetic nephropathy. nih.gov

Table: Investigational Therapeutic Applications of this compound and its Derivatives

Therapeutic Area Compound/Derivative Proposed Mechanism/Application
Hematology This compound Treatment of iron-deficiency anemia. wikipedia.orgebi.ac.ukfrontiersin.org
Neurology Trimethylcitrate Potential treatment for Parkinson's disease. frontiersin.orgresearchgate.net
Metabolic Health This compound Regulator of energy metabolism with antihypoxic and antistress effects. researchgate.netmdpi.com
Antioxidant Therapy This compound Combating oxidative stress-related diseases. smolecule.comresearchgate.netmdpi.com
Toxicology This compound Neutralizing adverse effects of heavy metals. mdpi.com
Dermatology Isocitrate/Isocitric acid derivatives Use in creams, ointments, or other topical applications. google.com

| Cellular Protection | Caffeoylisocitric acid | Keap1-dependent Nrf2 activator with potential in diabetic nephropathy. nih.gov |

Research Methodologies for L Isocitric Acid Analysis and Production

Analytical Techniques for Quantitative Determination of L-Isocitric Acid

The accurate quantification of this compound is crucial for quality control in food and beverage industries, as well as for monitoring its production in biotechnological processes. Various analytical techniques have been developed and optimized for this purpose, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of organic acids, including this compound. A common approach involves using a reversed-phase column, such as an Inertsil ODS-3, with a simple mobile phase like 0.1% phosphoric acid. nih.gov Detection is typically carried out using a UV detector at a wavelength of around 210 nm. nih.govresearchgate.net This method has been shown to be simple and rapid, with a linear calibration graph for isocitric acid in the range of 5 to 100 micrograms/mL and a determination limit of 0.05%. nih.gov

In the analysis of fruit juices, HPLC has been employed to determine both citric acid and isocitric acid. ubm.ro For instance, a method using a KH2PO4 (0.01 M) mobile phase at a flow rate of 0.6 ml/min and UV detection at 270 nm has been described. ubm.ro The retention times for isocitric acid and citric acid were found to be approximately 15.52 and 23.83 minutes, respectively. ubm.ro However, the repeatability of HPLC methods can sometimes be a concern compared to other techniques. researchgate.net

Table 1: Comparison of HPLC and Capillary Isotachophoresis (CITP) for Isocitric Acid Analysis in Orange Juice researchgate.net

ParameterHPLCCITP
RSD (%) 2.31.1
Recovery (%) 91-9897±3
Linearity Range (mg/L) 5-1000.5-10
Detection Limit (mg/L) 5.01.5

Enzymatic assays offer high specificity for the determination of particular isocitrate isomers, most commonly the D-isocitric acid form. These assays are frequently used in the analysis of fruit juices to detect adulteration. ridacom.com The principle of these assays is based on the action of isocitrate dehydrogenase, which catalyzes the oxidation of D-isocitric acid, with the resulting product measured spectrophotometrically. researchgate.net

Commercially available enzymatic test kits provide a convenient and ready-to-use format for this analysis. r-biopharm.comr-biopharm.com These kits typically operate at a wavelength of 340 nm and have a detection limit of around 1.0 mg/L. ridacom.comr-biopharm.com The reaction is generally rapid, taking approximately 3 minutes. libios.fr One of the key applications of this method is determining the ratio of citric acid to D-isocitric acid in juices, as an unusually high ratio can indicate the addition of citric acid. ridacom.com For authentic orange juice, this ratio is typically less than 130. ridacom.com

The enzymatic determination of D-isocitric acid can be performed using a test combination that includes all necessary reagents. The sample solution should contain between 2 and 100 µg of D-isocitric acid per assay. ridacom.comslatti.se For colored juices, a pretreatment step involving neutralization and the use of polyvinylpolypyrrolidone (PVPP) or bentonite (B74815) may be necessary to remove interferences. slatti.se

Capillary isotachophoresis (CITP) is another powerful technique for the separation and quantification of organic acids like this compound. researchgate.netnih.govpttz.org This method separates ions based on their electrophoretic mobility in a discontinuous electrolyte system. mdpi.com CITP has been successfully applied to determine citric and isocitric acids in juice samples. researchgate.net

A typical CITP system for this analysis might use a leading electrolyte containing hydrochloric acid and β-alanine at pH 3.0, and a terminating electrolyte of acetic acid. researchgate.net Using a column-coupling isotachophoretic analyzer with a conductivity detector, a limit of quantitation for isocitric acid of 1.2 mg/L has been achieved. researchgate.net The analysis time is relatively short, typically between 15 and 20 minutes. researchgate.net

Studies comparing CITP with HPLC and enzymatic methods have shown that CITP has good correlation with the enzymatic procedure (r=0.956). researchgate.net The recovery of the method ranges from 89% to 96.5%, with a limit of determination for D-isocitric acid of 2.00 mg/dm³. nih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive approach to profiling metabolites, including this compound. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to metabolomics. plos.orgspandidos-publications.com These methods allow for the simultaneous identification and quantification of a wide range of metabolites from a single sample. nih.gov

Untargeted metabolomics using LC-MS has been employed to analyze serum samples, identifying significant alterations in metabolic pathways, including those involving isocitric acid. mdpi.com For instance, elevated levels of isocitric acid have been associated with adverse outcomes in certain diseases. mdpi.com In studies of healthy individuals, metabolomic profiling has been used to establish reference values for urinary organic acids, including isocitric acid. spandidos-publications.com

In pregnancy studies, LC-MS/MS methods have revealed that the concentration of several tricarboxylic acid (TCA) cycle intermediates, including isocitric acid, significantly increases in later stages of pregnancy. plos.org These metabolomics approaches offer valuable insights into the role of this compound in various physiological and pathological states. spandidos-publications.comresearcher.life

Electrophoretic Separation Techniques (e.g., Capillary Isotachophoresis)

Microbial Fermentation and Biotechnological Production of this compound

The biotechnological production of this compound using microorganisms, particularly yeasts, is a promising alternative to chemical synthesis. This approach allows for the production of the naturally active threo-Ds-isomer. nih.gov

Screening of various yeast genera, including Candida, Pichia, Saccharomyces, Torulopsis, and Yarrowia, has been conducted to identify efficient producers of isocitric acid. researchgate.net Among these, the yeast Yarrowia lipolytica has emerged as a particularly promising candidate. nih.govmdpi.comresearchgate.netmdpi.com Several studies have focused on optimizing fermentation conditions and medium composition to enhance this compound production by Y. lipolytica. nih.govsrce.hr

Factors such as temperature, pH, aeration, and the concentration of specific ions like iron and zinc have been shown to significantly influence the yield and selectivity of isocitric acid synthesis. nih.gov For example, a two-stage pH and aeration control strategy (pH 5 and pO2 20–25% for growth, followed by pH 6 and pO2 50–55% for acid formation) has been effective. nih.gov The addition of itaconic acid, an inhibitor of isocitrate lyase, can also direct the metabolic flux towards isocitric acid accumulation. nih.govmdpi.com

Strain engineering has also been explored to improve production. Overexpression of genes encoding citrate (B86180) synthase (CIT1 and CIT2) in Y. lipolytica has been shown to increase isocitric acid biosynthesis. researchgate.net Other yeasts, such as Candida ravautii and Candida catenulata, have also been investigated for their ability to produce isocitric acid from various carbon sources, including n-alkanes. researchgate.netgoogle.comnih.gov

Table 2: this compound Production by Yarrowia lipolytica under Different Conditions

Strain/ConditionCarbon SourceICA Concentration (g/L)ICA Yield (g/g)ICA:CA RatioReference
Y. lipolytica VKM Y-2373 (Optimized Process)Ethanol (B145695)90.50.77- nih.gov
Y. lipolytica NMM-149 (Mutant)n-Alkanes851.235.3:1 nih.gov
Y. lipolytica (Wild Strain)Ethanol660.662.1:1 nih.gov
Y. lipolytica UV/NG (Mutant)-88.70.906:1 nih.gov
Y. lipolytica VKM Y-2373Rapeseed Oil64.10.72- mdpi.com
Y. lipolytica VKM Y-2373Ester-Aldehyde Fraction650.652.1:1 mdpi.comresearchgate.net
Y. lipolytica VKM Y-2373Sunflower Oil70.61.254:1 mdpi.com
Y. lipolytica W29 YlSFC1-69.4-2.3:1 google.com

Optimization of Fermentation Parameters and Substrate Utilization (e.g., Renewable Plant Oil, Ester-Aldehyde Fraction)

The microbial production of this compound (ICA) is a complex process influenced by numerous factors, including the choice of substrate and the optimization of fermentation conditions. Research has extensively focused on utilizing renewable and waste feedstocks to improve the economic viability and sustainability of ICA production.

Renewable Plant Oils as Substrates:

Various plant oils, such as rapeseed and sunflower oil, have been successfully employed as carbon sources for ICA production by the yeast Yarrowia lipolytica. acs.orgnih.govmdpi.com Optimization of fermentation parameters is crucial for maximizing yield and productivity. Key parameters that have been investigated include:

Temperature and pH: Studies have shown that maintaining optimal temperature and pH is critical. For instance, a temperature of 29°C and a pH of 6.0 have been identified as favorable for ICA production using Y. lipolytica. nih.govnih.govmdpi.com A biphasic pH strategy has also been explored, with an initial pH of 5.0 during the growth phase and a shift to 6.0 during the acid formation phase. nih.gov

Aeration: Adequate oxygen supply is essential. An aeration rate of 50-60% of air saturation has been found to be optimal for ICA synthesis. nih.govmdpi.comusc.edu

Nutrient Limitation: Nitrogen limitation is a common strategy to induce a metabolic shift towards acid production. mdpi.commdpi.com Depletion of nitrogen in the medium triggers the accumulation of ICA. mdpi.com The concentration of other nutrients like phosphorus, sulfur, and magnesium also plays a role in both yeast growth and acid formation. mdpi.comresearchgate.net

Metal Ions: The concentration of metal ions, particularly iron (Fe²⁺), is a critical factor. Iron is an activator of aconitate hydratase, a key enzyme in the ICA synthesis pathway. mdpi.comusc.edu An optimal iron concentration of 1.2-2.4 mg/L has been shown to enhance ICA production. nih.govnih.govusc.edu Conversely, a deficiency in Fe²⁺ and Ca²⁺ ions can suppress both yeast growth and ICA formation. mdpi.com

Inhibitors: To increase the yield of ICA relative to its byproduct, citric acid (CA), inhibitors of the enzyme isocitrate lyase (ICL) are often used. acs.orgmdpi.com Itaconic acid is a commonly used inhibitor that blocks the conversion of isocitrate into the glyoxylate (B1226380) cycle, thereby channeling the metabolic flux towards ICA accumulation. mdpi.comusc.edunih.gov Concentrations of 15-30 mM itaconic acid have been shown to be effective. nih.govusc.edunih.gov

Ester-Aldehyde Fraction as a Substrate:

A significant advancement in cost-effective ICA production is the utilization of the ester-aldehyde fraction (EAF), a waste product from the ethanol industry. usc.edumdpi.comresearchgate.net The yeast Yarrowia lipolytica VKM Y-2373 has been identified as a promising strain for converting EAF into ICA. mdpi.comresearchgate.net Optimization of fermentation with EAF involves:

EAF Concentration: The concentration of EAF in the medium influences the ratio of ICA to CA produced. Increasing the EAF concentration from 1 g/L to 4 g/L has been shown to favor ICA production over CA. mdpi.com

Nitrogen Source and pH: Similar to plant oil-based fermentation, the nature and concentration of the nitrogen source and the pH of the cultivation medium are crucial for regulating ICA synthesis from EAF. mdpi.comresearchgate.net

Aeration and Metabolic Regulators: High aeration (60% air saturation) combined with the addition of metabolic regulators like itaconic acid (15 mM) and iron (2.4 mg/L) under nitrogen deficiency has resulted in high yields of ICA (83 g/L) from EAF. usc.edu

While production from EAF is a promising and economical alternative, yields may be slightly lower than those achieved with pure ethanol, likely due to the presence of inhibitory impurities in the waste stream. mdpi.com

Interactive Data Table: Optimization of this compound Fermentation

Below is a summary of optimized parameters for this compound production using different substrates and strains.

StrainSubstrateKey Optimization ParametersThis compound Titer (g/L)ICA:CA RatioReference
Y. lipolytica VKM Y-2373Rapeseed OilpH 6.0, 50-55% aeration, 1.2 mg/L Fe²⁺, 30 mM itaconic acid70.63.2:1 nih.gov
Y. lipolytica 704-UV4-A/NG50Rapeseed OilOptimized conditions864.3:1 nih.gov
Y. lipolytica VKM Y-2373Sunflower OilNitrogen deficiency, 1.5 mg/L iron, 30 mM itaconic acid70.64:1 mdpi.com
Y. lipolytica VKM Y-2373Ester-Aldehyde FractionNitrogen deficiency, 60% aeration, 15 mM itaconic acid, 2.4 mg/L iron834.1:1 usc.edu
Y. lipolytica VKM Y-2373Ester-Aldehyde FractionOptimized nitrogen source, pH, and EAF concentration652:1 mdpi.com
Y. lipolytica VKM Y-2373Biodiesel Waste6 g/L (NH₄)₂SO₄, pH 6.0, 25-60% aeration, 15 mM itaconic acid90.23:1 nih.govmdpi.com
Y. lipolytica VKM Y-2373EthanolBiphasic pH (5.0 then 6.0), biphasic pO₂ (20-25% then 50-55%), 0.6 mg/L Zn²⁺, 1.2 mg/L Fe²⁺, 30 mM itaconic acid90.5- nih.gov

Integrated Bioprocess Design and Downstream Purification Strategies

An efficient and economically viable process for this compound production requires a well-designed integrated bioprocess, encompassing both the upstream fermentation and the downstream purification stages. nih.gov The goal of downstream processing is to recover and purify the target molecule with high yield and purity. biocompare.com

Integrated Bioprocess Design:

Downstream Purification Strategies:

The recovery and purification of organic acids like this compound from fermentation broths typically involves several stages:

Cell Separation: The first step is the removal of microbial cells and other solid particles from the fermentation broth. This is commonly achieved through filtration or centrifugation. intelligen.comresearchgate.net

Product Isolation and Purification: Following cell removal, various techniques can be employed to isolate and purify the this compound. These methods often exploit the physicochemical properties of the molecule. mdpi.com

Precipitation: Calcium-based precipitation has been used, but it can result in lower yields and purity compared to other methods. mdpi.com

Crystallization: Direct crystallization from the fermentation broth has shown improved yield (70%) and purity (95%) for succinic acid, a similar organic acid, suggesting its potential for this compound purification. mdpi.com An effective method for ICA involves the crystallization of its monopotassium salt. nih.gov

Adsorption: Adsorption onto activated carbon followed by recovery with a solvent like methanol (B129727) has been demonstrated as an effective method for isolating ICA. acs.org

Membrane-Based Techniques: Methods like electrodialysis, ultrafiltration, and nanofiltration are increasingly being explored for the separation of organic acids. researchgate.netmdpi.com Electrodialysis-based methods for ICA isolation have been developed, though they can be complex and multi-stepped. nih.gov

Chromatography: Ion exchange chromatography can be a powerful tool for separating organic acids with high resolution. researchgate.net

Polishing: A final polishing step may be necessary to achieve the desired high purity, removing any remaining contaminants or undesirable forms of the product. biocompare.com

An effective purification process developed for large-scale production of ICA from a Yarrowia lipolytica fermentation broth involved cell separation, clarification, concentration, acidification, and crystallization, resulting in a final product purity of 99.0–99.9% for the monopotassium salt of ICA. mdpi.comnih.gov

Interactive Data Table: Comparison of Downstream Purification Techniques for Organic Acids

Purification TechniquePrincipleAdvantagesDisadvantagesReported Application for Organic Acids
Precipitation Formation of an insoluble saltSimple, relatively low costCan have lower yield and purity, generates by-productsSuccinic Acid, this compound researchgate.netmdpi.com
Crystallization Solidification from a solutionCan achieve high purity and yieldRequires controlled conditions (temperature, pH)Succinic Acid, this compound nih.govmdpi.com
Adsorption Binding to a solid surface (e.g., activated carbon)High selectivity, can be regeneratedRequires a subsequent elution stepThis compound acs.org
Electrodialysis Separation using ion-exchange membranes and an electric fieldEfficient for desalting and concentrating ionic speciesCan be complex, potential for membrane foulingThis compound, Succinic Acid nih.govmdpi.com
Chromatography Differential partitioning between stationary and mobile phasesHigh resolution and purityCan be expensive, may require buffer exchangeGeneral organic acid separation researchgate.net

Experimental Models for Studying this compound Biology (e.g., Yeast Strains, Cell Lines, Animal Models)

A variety of experimental models are utilized to investigate the production, metabolism, and biological effects of this compound.

Yeast Strains:

The non-conventional yeast Yarrowia lipolytica is the most extensively studied and utilized model organism for the microbiological production of this compound. nih.govmdpi.comresearchgate.netoup.com

Yarrowia lipolytica VKM Y-2373: This wild-type strain has been widely used and optimized for ICA production from various substrates, including rapeseed oil, sunflower oil, ethanol, and the ester-aldehyde fraction. mdpi.comnih.govmdpi.comusc.edumdpi.com

Yarrowia lipolytica Mutants and Recombinant Strains: Classical mutagenesis (e.g., using UV and NNG) has been employed to generate mutant strains like Y. lipolytica 704-UV4-A/NG50, which exhibit enhanced ICA production. nih.govnih.gov Genetic engineering strategies, such as the overexpression of the aconitase-encoding gene (ACO1), have also been used to increase the selectivity of ICA formation. acs.org Conversely, overexpression of the isocitrate lyase gene (ICL1) has been shown to shift production towards citric acid. mdpi.comfrontiersin.org Screening of various yeast genera, including Candida, Pichia, Saccharomyces, and Torulopsis, has been conducted, but Yarrowia species have consistently emerged as the most promising producers. nih.gov

Cell Lines:

Human cell lines are valuable in vitro models for studying the metabolic effects of this compound and its role in various cellular processes and diseases.

Cancer Cell Lines: The metabolic profiles of different human breast cancer cell lines, such as the non-metastatic MCF-7 and the highly metastatic MDA-MB-231, have been compared to the normal epithelial breast cell line MCF-10A. nih.gov These studies have revealed alterations in the levels of metabolites, including isocitric acid, which may serve as potential biomarkers for breast cancer metastasis. nih.gov

Systematic Functional Profiling: Large-scale studies have been conducted using a panel of human cancer cell lines (e.g., HCT 116, LS180, 1321N1, SK-MEL-28, Huh-7) to systematically profile the function of solute carriers (SLCs), which are membrane transporters crucial for metabolite transport, including intermediates of the TCA cycle like isocitrate. embopress.org

Animal Models:

Animal models, primarily rodents, are essential for investigating the in vivo physiological and therapeutic effects of this compound.

Rat Models: Rats have been used to study the protective effects of ICA. For instance, research has shown that ICA can counteract the negative effects of heavy metals like ammonium (B1175870) molybdate (B1676688) and lead diacetate on the learning and spatial memory of rats, including those under emotional stress. nih.govmdpi.com Rat models of post-traumatic osteoarthritis (PTOA) have also been used, where metabolomic analysis of plasma samples identified elevated levels of isocitric acid in the severe PTOA group, suggesting its potential as a biomarker for joint injury. researcher.life

Mouse Models: Mice are used to study the effects of related compounds like citric acid in models of systemic inflammation. For example, lipopolysaccharide (LPS)-treated mice are used as a model for endotoxemia to investigate the antioxidant and anti-inflammatory properties of citric acid on brain and liver tissue. nih.gov While this study focused on citric acid, it provides a relevant model system for investigating the potential anti-inflammatory effects of this compound.

Interactive Data Table: Experimental Models in this compound Research

Model TypeSpecific ModelResearch FocusKey FindingsReference
Yeast Strain Yarrowia lipolytica VKM Y-2373 (wild-type)Production of this compound from various substrates.Efficient producer from renewable oils and industrial waste. mdpi.comnih.govusc.edumdpi.com mdpi.comnih.govusc.edumdpi.com
Yeast Strain Yarrowia lipolytica 704-UV4-A/NG50 (mutant)Enhanced this compound production.Higher ICA yield and ICA:CA ratio compared to wild-type. nih.gov nih.gov
Yeast Strain Yarrowia lipolytica (recombinant)Metabolic engineering for increased ICA selectivity.Overexpression of ACO1 increases ICA; overexpression of ICL1 increases citric acid. acs.orgmdpi.com acs.orgmdpi.com
Cell Line Human Breast Cancer Cells (MCF-7, MDA-MB-231)Metabolomics of cancer metastasis.Altered levels of isocitric acid may serve as a biomarker for metastasis. nih.gov nih.gov
Cell Line Panel of Human Cancer Cell Lines (HCT 116, etc.)Functional profiling of solute carriers (SLCs).Understanding the transport of metabolites like isocitrate across cell membranes. embopress.org embopress.org
Animal Model RatNeuroprotective effects of this compound.ICA counteracts heavy metal-induced deficits in learning and memory. nih.govmdpi.com nih.govmdpi.com
Animal Model Rat (PTOA model)Biomarker discovery for osteoarthritis.Elevated plasma isocitric acid levels in severe PTOA. researcher.life researcher.life
Animal Model Mouse (LPS-induced endotoxemia)Anti-inflammatory effects of related organic acids.Citric acid reduces oxidative stress and inflammation in brain and liver. nih.gov nih.gov

Future Directions and Emerging Research Avenues for L Isocitric Acid

Exploration of Novel Metabolic Functions and Regulatory Networks

While L-isocitric acid is a well-known intermediate in the TCA cycle, its broader metabolic and signaling roles are still being uncovered. ontosight.ai Isocitrate dehydrogenases (IDHs), the enzymes that catalyze the conversion of isocitrate, are central to these functions. researchgate.netmedchemexpress.com These enzymes are involved in crucial cellular processes like lipid metabolism, glucose sensing, and defense against oxidative stress. oup.com

Recent studies are exploring the intricate regulatory networks that govern isocitrate metabolism. For instance, in Escherichia coli, the isocitrate dehydrogenase regulatory system exhibits robustness, maintaining proper function despite changes in component levels. nih.gov This resilience is attributed to features like the homodimerization of IDH and the bifunctional nature of the kinase/phosphatase that regulates it. nih.gov

Furthermore, research is highlighting the role of isocitrate and its metabolizing enzymes in various physiological and pathological states. In the heart, for example, IDH1 has been shown to be crucial for metabolic adaptation to stress, involving the redirection of carbon flux and epigenetic modifications. ahajournals.org In the context of cancer, mutations in IDH1 and IDH2 are now recognized as key drivers of tumorigenesis through the production of an oncometabolite, D-2-hydroxyglutarate (D-2-HG). mdpi.comeurekaselect.comnih.govnih.gov This discovery has opened new avenues for understanding cancer metabolism and developing targeted therapies.

The expanding knowledge of this compound's metabolic influence suggests its potential involvement in a wider range of cellular signaling pathways than previously understood. Future research will likely focus on elucidating these novel functions and the complex regulatory networks that control isocitrate levels and the activity of its associated enzymes.

Advanced Biotechnological Strategies for Sustainable this compound Production

The growing interest in this compound for various applications has spurred the development of sustainable and cost-effective production methods. innovations-report.com While chemical synthesis is possible, it results in a mixture of stereoisomers that are difficult to separate. mdpi.com Microbiological production, particularly using the yeast Yarrowia lipolytica, has emerged as a promising alternative, as it can produce the specific desired stereoisomer, threo-Ds-isocitric acid. mdpi.comnih.govwikipedia.org

Current research in this area focuses on several key strategies to enhance production efficiency:

Metabolic Engineering: Genetic modification of microorganisms is a powerful tool for boosting this compound yields. Strategies include overexpressing key enzymes in the biosynthetic pathway, such as citrate (B86180) synthase, and knocking out or downregulating enzymes in competing pathways. nih.govfrontiersin.orgrsc.org For example, overexpressing citrate synthase genes (cit1 and cit2) in Y. lipolytica has been shown to significantly increase isocitric acid synthesis. nih.govfrontiersin.org Deleting the mitochondrial transporter for isocitric acid has also been explored to minimize the secretion of by-products. rsc.org

Fermentation Optimization: Fine-tuning fermentation conditions is crucial for maximizing production. This includes optimizing the composition of the culture medium, such as the concentrations of nitrogen, phosphorus, and sulfur, as well as controlling parameters like pH and aeration. mdpi.commdpi.commdpi.com The use of metabolic regulators, such as itaconic acid, can also shift the metabolic flux towards this compound production. mdpi.commdpi.com

Utilization of Low-Cost Substrates: A key aspect of sustainable production is the use of inexpensive and renewable raw materials. Researchers are actively investigating the use of various waste streams and non-food biomass, such as lignocellulose, crude glycerol (B35011) from biodiesel production, and waste from the ethanol (B145695) industry, as carbon sources for fermentation. innovations-report.commdpi.comfrontiersin.orgresearchgate.net The fungus Talaromyces verruculosus has shown remarkable efficiency in directly converting cellulose (B213188) into erythro-isocitric acid. innovations-report.comacs.org

Microbial Production of this compound
MicroorganismSubstrateKey StrategyTiter (g/L)Yield (g/g)Reference
Yarrowia lipolytica VKM Y-2373Ester-aldehyde fractionOptimization of culture conditions650.65 researchgate.net
Yarrowia lipolytica VKM Y-2373Rapeseed oilUpscaled fermentation64.10.72 nih.gov
Yarrowia lipolytica VKM Y-2373Sunflower oilAddition of itaconic acid70.61.25 mdpi.com
Yarrowia lipolytica (engineered)Lignocellulose hydrolysateMetabolic engineering83.6N/A rsc.org
Talaromyces verruculosusCelluloseDirect conversion38.40.64 acs.org

Development of Modulators Targeting Isocitrate Metabolism for Therapeutic Intervention

The discovery of mutations in isocitrate dehydrogenase (IDH) enzymes and their role in cancer has catalyzed the development of drugs that specifically target isocitrate metabolism. mdpi.comeurekaselect.comnih.gov These mutations lead to a neomorphic (new) enzyme activity, resulting in the production of the oncometabolite 2-hydroxyglutarate (2-HG). eurekaselect.comnih.gov High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and promote tumor growth. nih.govnih.gov

This has led to a significant research effort focused on developing small molecule inhibitors that target these mutant IDH enzymes. Several inhibitors have shown promise in preclinical and clinical studies for various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. mdpi.comeurekaselect.comnih.gov

Examples of IDH Inhibitors in Development
InhibitorTargetTherapeutic AreaReference
Ivosidenib (AG-120)Mutant IDH1AML, Cholangiocarcinoma, Glioma nih.govtargetmol.com
Enasidenib (AG-221)Mutant IDH2AML eurekaselect.comnih.gov
AG-881Pan-mutant IDH1/2Solid and Hematologic Malignancies nih.gov
AGI-5198Mutant IDH1 (R132H)Glioma mdpi.com

The development of these inhibitors represents a paradigm shift in cancer therapy, moving towards precision medicine based on the specific metabolic vulnerabilities of tumors. Future research in this area is likely to focus on:

Developing more potent and selective inhibitors: Ongoing efforts aim to create new generations of inhibitors with improved efficacy and reduced off-target effects.

Exploring combination therapies: Combining IDH inhibitors with other anticancer agents, such as chemotherapy or other targeted therapies, may overcome resistance and improve patient outcomes. mdpi.comxiahepublishing.com

Expanding to other diseases: Beyond cancer, dysregulation of isocitrate metabolism has been implicated in other conditions, such as neurodegenerative diseases and metabolic disorders. nih.govresearchgate.net Targeting IDH enzymes could therefore represent a therapeutic strategy for a broader range of diseases.

Systems Biology and Multi-Omics Integration in Isocitrate Research

To gain a more comprehensive understanding of the complex roles of this compound, researchers are increasingly turning to systems biology and multi-omics approaches. These strategies involve the integrated analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of cellular processes. plos.orgmdpi.comnih.govpnas.org

Multi-omics studies have already provided valuable insights into how isocitrate metabolism is perturbed in various contexts. For example, integrated analyses have revealed metabolic alterations in response to coffee consumption, where an upregulation of isocitrate dehydrogenase was observed. plos.org In the context of disease, metabolomics has been used to identify changes in isocitrate levels in conditions like anorexia nervosa and rheumatoid arthritis. rsc.orgfrontiersin.org

In cancer research, single-cell multi-omics analysis is being used to dissect the heterogeneity of tumors and identify mechanisms of therapy resistance. nih.gov One study identified metabolism-linked epigenetic reprogramming focused on wild-type IDH1 activity as a driver of resistance in medulloblastoma. nih.gov

Future research will likely leverage these powerful approaches to:

Construct detailed metabolic models: Integrating multi-omics data can help build more accurate and predictive models of isocitrate metabolism and its interaction with other cellular pathways. nih.govplos.org

Identify novel biomarkers: Comprehensive profiling of metabolites and proteins can lead to the discovery of new biomarkers for diagnosing and monitoring diseases related to isocitrate dysregulation. mdpi.comnih.gov

Uncover new therapeutic targets: By providing a systems-level view of disease mechanisms, these approaches can help identify novel nodes in the isocitrate metabolic network that can be targeted for therapeutic intervention. nih.govfrontiersin.orgmdpi.com

The integration of systems biology and multi-omics is set to revolutionize our understanding of this compound, moving beyond a linear view of its role in the TCA cycle to a more dynamic and interconnected perspective of its function in health and disease.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying L-Isocitric acid in complex biological matrices?

  • Methodology : Reverse-phase ion interaction HPLC with UV detection is a robust method for simultaneous quantification of this compound alongside ascorbic and dehydroascorbic acids. Key parameters include using a C18 column, mobile phase with ion-pairing agents (e.g., tetrabutylammonium phosphate), and detection at 210–220 nm. Validation requires calibration curves with spiked standards and recovery tests in target matrices (e.g., plant tissues or microbial lysates) .
  • Data Considerations : Limit of detection (LOD) and quantification (LOQ) should be established using signal-to-noise ratios, with inter-day precision <10% RSD.

Q. What is the metabolic significance of this compound in the tricarboxylic acid (TCA) cycle?

  • Experimental Approach : Isotopic tracing (e.g., ¹³C-labeled glucose) can track this compound flux in cell cultures. Enzymatic assays (e.g., isocitrate dehydrogenase activity measurements) paired with knockout models (e.g., IDH1/IDH2 mutants) clarify its role in ATP/NADPH production and redox balance .
  • Key Findings : this compound serves as a substrate for NADPH generation in lipid biosynthesis and antioxidant defense, with tissue-specific concentration variations linked to metabolic demands .

Q. How can this compound be differentiated from its stereoisomer D-Isocitric acid in experimental settings?

  • Methodology : Chiral chromatography (e.g., using chiral stationary phases) or enzymatic assays with stereospecific dehydrogenases (e.g., isocitrate dehydrogenase) are effective. NMR spectroscopy (¹H or ¹³C) can also resolve stereoisomers via distinct chemical shifts .

Advanced Research Questions

Q. What experimental designs mitigate confounding variables when studying this compound’s role in oxidative stress?

  • Design Framework : Use factorial designs to isolate variables (e.g., oxidative stress inducers like H₂O₂ vs. This compound supplementation). Include controls for endogenous antioxidants (e.g., glutathione) and measure NADPH/NADP+ ratios. Replicate across multiple cell lines or model organisms to assess universality .
  • Data Contradictions : Discrepancies may arise from cell-type-specific metabolic fluxes; address via transcriptomic profiling (e.g., RNA-seq of IDH isoforms) .

Q. How can researchers resolve discrepancies in reported this compound concentrations across studies?

  • Analysis Strategy : Compare extraction protocols (e.g., solvent polarity, pH adjustments) and validate with spike-recovery experiments. Meta-analyses should account for matrix effects (e.g., high carbohydrate content interfering with HPLC) .
  • Standardization : Advocate for community-wide reference materials (e.g., certified this compound standards) and inter-laboratory validation rounds .

Q. What methodologies optimize this compound production in microbial systems for functional studies?

  • Bioreactor Design : Use fed-batch fermentation with real-time pH/OD monitoring. Overexpress rate-limiting enzymes (e.g., aconitase) and knockout competing pathways (e.g., citrate synthase). Metabolomic profiling (LC-MS/MS) identifies bottlenecks in carbon flux .
  • Challenges : Substrate inhibition or byproduct accumulation (e.g., citrate) may require dynamic pathway modeling (e.g., kinetic metabolic networks) .

Q. How should researchers formulate hypothesis-driven questions about this compound’s regulatory roles?

  • Framework : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Example:

  • Population: Hepatocytes under oxidative stress.
  • Intervention: this compound supplementation.
  • Comparison: Untreated controls or D-isocitric acid.
  • Outcome: NADPH/GSH levels.
  • Time: 24-hour exposure .

Methodological Best Practices

  • Reproducibility : Document detailed protocols for sample preparation (e.g., quenching metabolism in microbial cultures with 60% methanol at -40°C) .
  • Data Presentation : Use tables to compare extraction efficiencies across methods (e.g., % recovery, matrix effects) and figures to illustrate metabolic pathways or flux analyses .
  • Conflict of Interest : Disclose funding sources (e.g., grants supporting IDH-related research) and validate findings via independent replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.